

# VULM 1457: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: VULM 1457

Cat. No.: B1662339

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An In-depth Analysis of the ACAT Inhibitor **VULM 1457**: Chemical Structure, Physicochemical Properties, and Biological Activity

This technical guide provides a comprehensive overview of **VULM 1457**, a potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of **VULM 1457** for conditions such as hypercholesterolemia, atherosclerosis, and diabetes mellitus.

## Chemical Structure and Physicochemical Properties

**VULM 1457**, with the CAS number 228544-65-8, is chemically identified as N-[2,6-bis(1-Methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea<sup>[1][2][3]</sup>. Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identification of **VULM 1457**

Identifier	Value
IUPAC Name	N-[2,6-bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea
CAS Number	228544-65-8[1]
Molecular Formula	C <sub>25</sub> H <sub>27</sub> N <sub>3</sub> O <sub>3</sub> S[1]
Molecular Weight	449.57 g/mol [1]
SMILES	<chem>CC(C)c1cccc(c1C(C)C)NC(=O)Nc2ccc(cc2)Sc3ccc(cc3)--INVALID-LINK--[O-]</chem>
InChI	InChI=1S/C25H27N3O3S/c1-16(2)20-10-9-11-21(17(3)4)24(20)27-25(29)26-19-14-12-18(13-15-19)32-23-7-5-22(6-8-23)28(30)31/h5-17H,1-4H3,(H2,26,27,29)

Table 2: Physicochemical Properties of **VULM 1457**

Property	Value
Purity	≥99%[1][2][3]
Solubility	Soluble to 100 mM in DMSO[1]
Storage	Store at +4°C[1]

## Mechanism of Action and Biological Activity

**VULM 1457** is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT)[2][3]. ACAT is an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters. By inhibiting ACAT, **VULM 1457** prevents the accumulation of cholesteryl esters, which is a key process in the development of atherosclerosis.

The biological activities of **VULM 1457** have been investigated in both in vitro and in vivo models.

## In Vitro Activity

- ACAT Inhibition: **VULM 1457** effectively inhibits ACAT activity in various cell lines.
- Adrenomedullin Regulation: In human hepatoblastic HepG2 cells, **VULM 1457** has been shown to significantly reduce the production and secretion of adrenomedullin (AM). It also down-regulates AM receptors on these cells. At concentrations of 0.03 and 0.1  $\mu\text{M}$ , **VULM 1457** significantly down-regulated specific AM receptors and reduced AM secretion in hypoxic HepG2 cells[4].
- Cell Proliferation: **VULM 1457** negatively regulates cell proliferation induced by adrenomedullin[4].

## In Vivo Activity

- Hypolipidemic Effects: In diabetic-hypercholesterolemic rat models, oral administration of **VULM 1457** (50 mg/kg/day for 5 days) significantly decreased plasma total cholesterol levels from  $2.9 \pm 0.5$  mM to  $1.7 \pm 0.1$  mM. A similar hypolipidemic effect was observed in the liver, with cholesterol levels decreasing from  $7.4 \pm 1.0$  mg/g to  $3.9 \pm 0.2$  mg/g[4].
- Cardioprotective Effects: **VULM 1457** has been shown to protect the hearts of diabetic-hypercholesterolemic rats against ischemia/reperfusion injury[4].
- Anti-atherogenic Activity: The compound significantly reduces atherogenic activity in animal models of atherosclerosis[4].

## Experimental Protocols

This section provides representative experimental protocols for the synthesis, characterization, and biological evaluation of **VULM 1457**. It is important to note that while these protocols are based on established methodologies for similar compounds and assays, specific details for **VULM 1457** may need to be optimized.

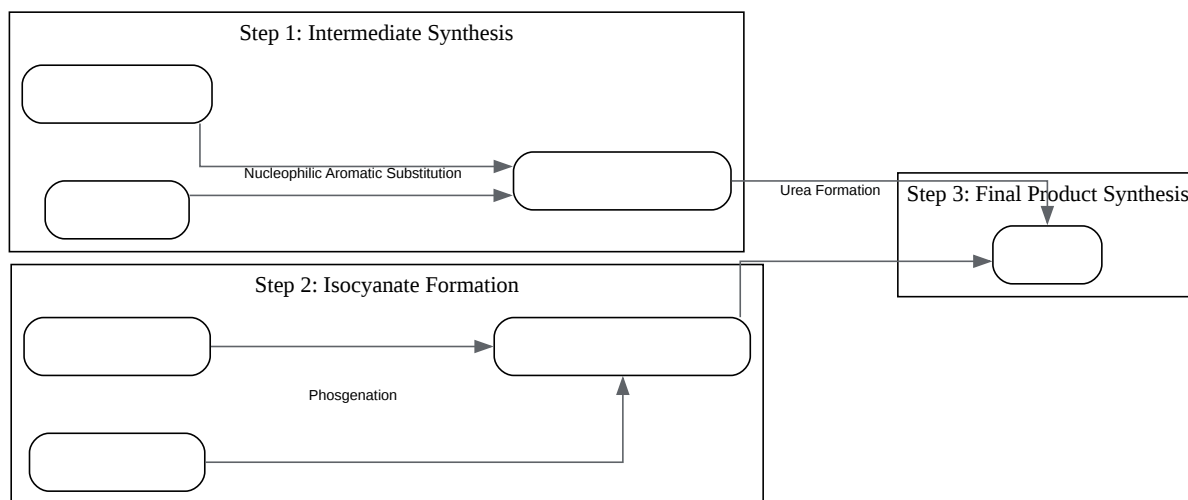
### Synthesis of VULM 1457 (Representative Protocol)

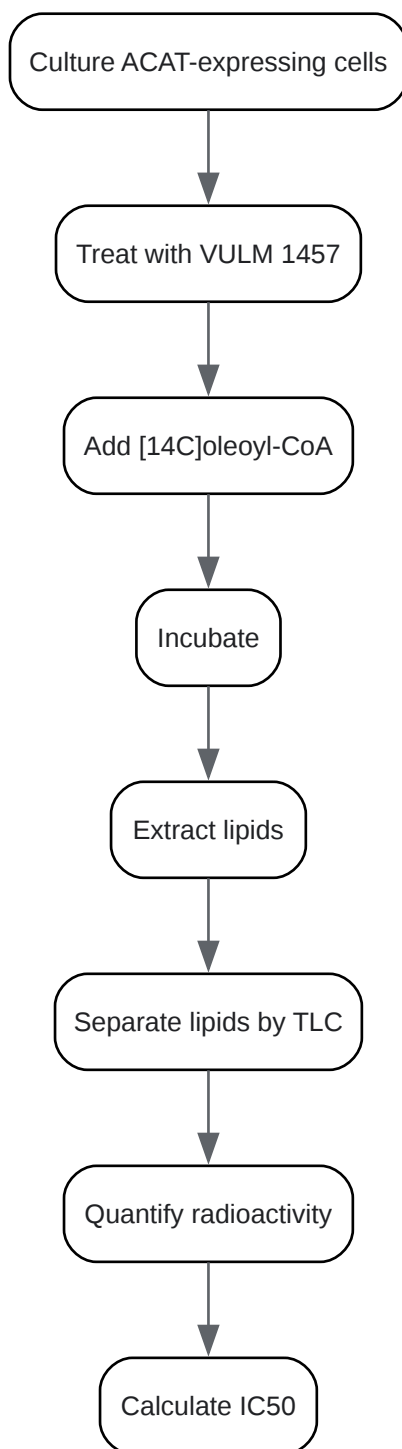
A general method for the synthesis of N-aryl-N'-phenylurea derivatives, which can be adapted for **VULM 1457**, involves the reaction of an isocyanate with an amine.

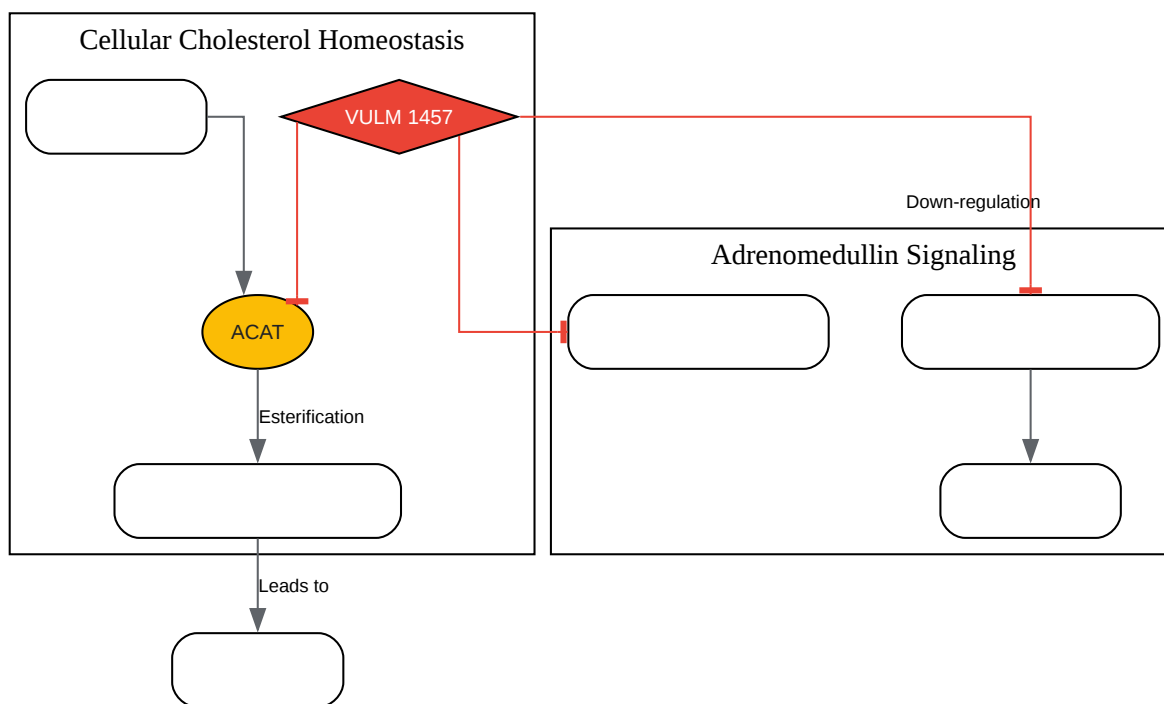
Step 1: Synthesis of 4-((4-nitrophenyl)thio)aniline This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 4-nitrothiophenol and 4-fluoro-1-nitrobenzene or a similar activated aryl halide.

Step 2: Synthesis of 2,6-diisopropylaniline isocyanate 2,6-diisopropylaniline is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to yield the corresponding isocyanate.

Step 3: Synthesis of **VULM 1457** Equimolar amounts of 4-((4-nitrophenyl)thio)aniline and 2,6-diisopropylaniline isocyanate are reacted in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the product can be purified by crystallization or column chromatography.







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